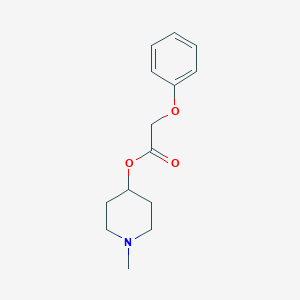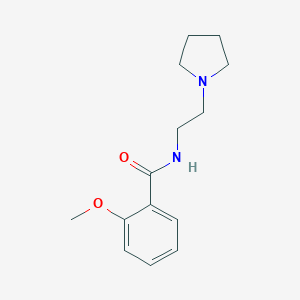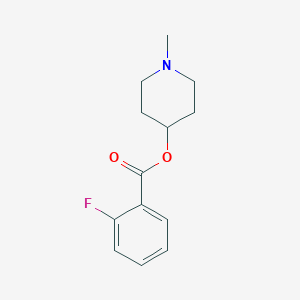
2-(4-chlorophenoxy)-N-(2,4-dichlorophenyl)-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-N-(2,4-dichlorophenyl)-2-methylpropanamide, also known as dicamba, is a selective herbicide that has been widely used in agriculture to control broadleaf weeds. It was first introduced in the 1960s and has since become an important tool for farmers to improve crop yields. Dicamba is known for its ability to control weeds that have become resistant to other herbicides, making it an important tool for sustainable agriculture.
作用机制
Dicamba works by disrupting the growth of plants by interfering with the production of auxins, which are hormones that regulate plant growth. Dicamba is a synthetic auxin, which means that it mimics the natural plant hormone. When 2-(4-chlorophenoxy)-N-(2,4-dichlorophenyl)-2-methylpropanamide is applied to a plant, it is absorbed and transported to the growing points of the plant, where it disrupts the normal growth patterns. This leads to the death of the plant.
生化和生理效应
Dicamba has been shown to have a number of biochemical and physiological effects on plants. It has been shown to interfere with the production of proteins and DNA, which are essential for plant growth and development. Dicamba has also been shown to interfere with the normal functioning of plant cell membranes, which can lead to cell death.
实验室实验的优点和局限性
Dicamba has a number of advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. It is also highly selective, which means that it can be used to target specific types of plants without harming other plants. However, 2-(4-chlorophenoxy)-N-(2,4-dichlorophenyl)-2-methylpropanamide can be toxic to some plant species, and care must be taken when using it in laboratory experiments.
未来方向
There are a number of future directions for research on 2-(4-chlorophenoxy)-N-(2,4-dichlorophenyl)-2-methylpropanamide. One area of research is the development of new formulations of 2-(4-chlorophenoxy)-N-(2,4-dichlorophenyl)-2-methylpropanamide that are more effective and less toxic than current formulations. Another area of research is the investigation of the potential use of 2-(4-chlorophenoxy)-N-(2,4-dichlorophenyl)-2-methylpropanamide in the treatment of cancer and other diseases. Finally, research is needed to better understand the environmental impact of 2-(4-chlorophenoxy)-N-(2,4-dichlorophenyl)-2-methylpropanamide and to develop strategies for minimizing its impact on non-target species.
合成方法
Dicamba can be synthesized through a variety of methods, including the reaction of 2,4-dichlorophenol with 4-chlorophenol in the presence of a base to form 2-(4-chlorophenoxy)-2,4-dichlorophenol. This intermediate is then reacted with 2-methylpropanoyl chloride in the presence of a base to form 2-(4-chlorophenoxy)-N-(2,4-dichlorophenyl)-2-methylpropanamide. Another method involves the reaction of 2,4-dichlorophenol with 4-chlorophenoxyacetic acid in the presence of a base to form 2-(4-chlorophenoxy)-N-(2,4-dichlorophenyl)-2-methylpropanamide.
科学研究应用
Dicamba has been extensively studied for its use as a herbicide in agriculture. It has been shown to be effective in controlling a wide range of broadleaf weeds, including those that have become resistant to other herbicides. Dicamba has also been studied for its potential use in the treatment of cancer and other diseases. It has been shown to have anti-tumor activity in vitro and in vivo, and has been investigated as a potential treatment for breast cancer, prostate cancer, and other types of cancer.
属性
CAS 编号 |
61887-32-9 |
|---|---|
产品名称 |
2-(4-chlorophenoxy)-N-(2,4-dichlorophenyl)-2-methylpropanamide |
分子式 |
C16H14Cl3NO2 |
分子量 |
358.6 g/mol |
IUPAC 名称 |
2-(4-chlorophenoxy)-N-(2,4-dichlorophenyl)-2-methylpropanamide |
InChI |
InChI=1S/C16H14Cl3NO2/c1-16(2,22-12-6-3-10(17)4-7-12)15(21)20-14-8-5-11(18)9-13(14)19/h3-9H,1-2H3,(H,20,21) |
InChI 键 |
KGVSVXAFKIDMRY-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NC1=C(C=C(C=C1)Cl)Cl)OC2=CC=C(C=C2)Cl |
规范 SMILES |
CC(C)(C(=O)NC1=C(C=C(C=C1)Cl)Cl)OC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



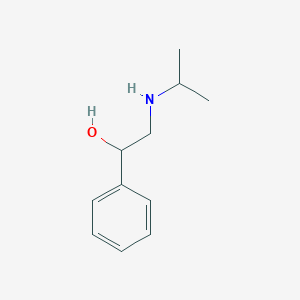
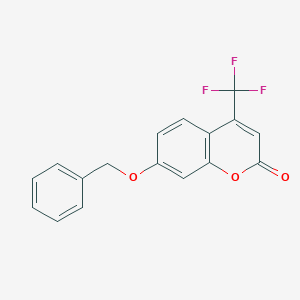
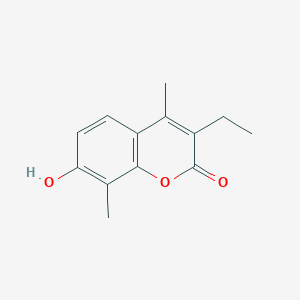
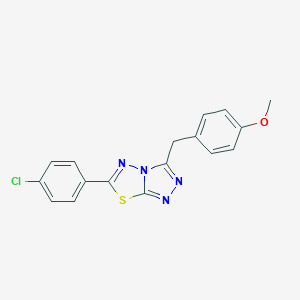
![7-(3-chlorophenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B184662.png)
![3-(4-Methoxybenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184663.png)
![5-benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B184664.png)

